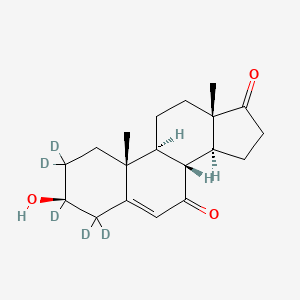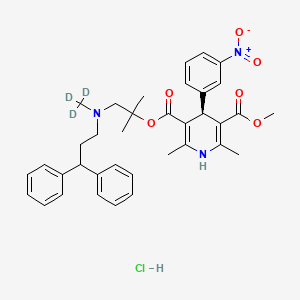
(S)-Lercanidipine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily in the treatment of hypertension. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lercanidipine-d3 Hydrochloride involves several steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the deuterated intermediate, followed by the coupling of this intermediate with the appropriate acid chloride to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
化学反応の分析
Types of Reactions: (S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.
Major Products Formed:
科学的研究の応用
(S)-Lercanidipine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.
Biology: Employed in studies investigating the role of calcium channels in cellular processes.
Medicine: Investigated for its potential benefits in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability.
作用機序
(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking L-type calcium channels in the vascular smooth muscle. This action prevents calcium ions from entering the cells, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, prolonging its duration of action.
類似化合物との比較
(S)-Lercanidipine Hydrochloride: The non-deuterated form, with similar pharmacological effects but lower metabolic stability.
Amlodipine: Another calcium channel blocker with a different chemical structure and pharmacokinetic profile.
Nifedipine: A short-acting calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness: (S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C36H42ClN3O6 |
|---|---|
分子量 |
651.2 g/mol |
IUPAC名 |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1/i5D3; |
InChIキー |
WMFYOYKPJLRMJI-RFTUCFSWSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
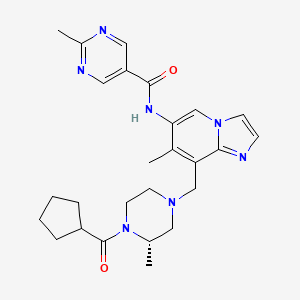
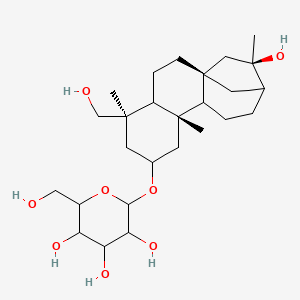
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
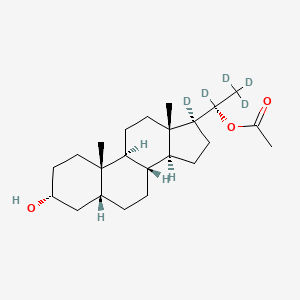
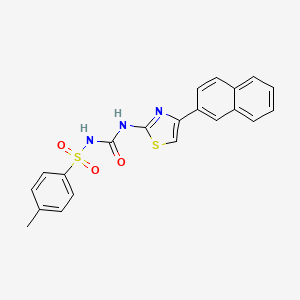
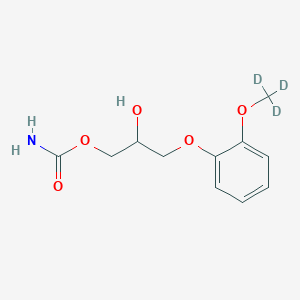
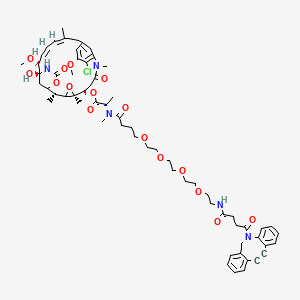
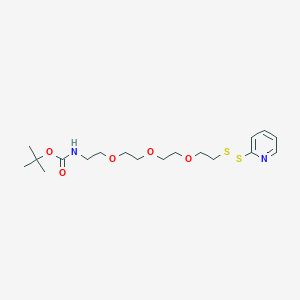

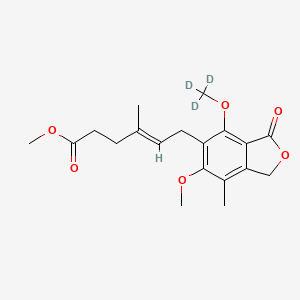
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
